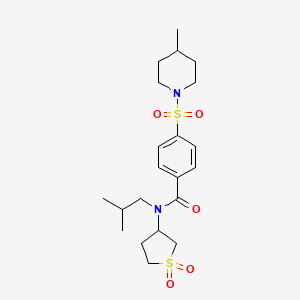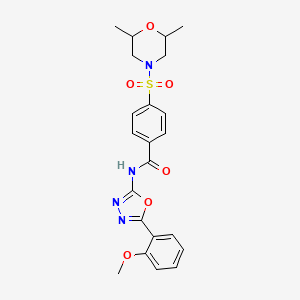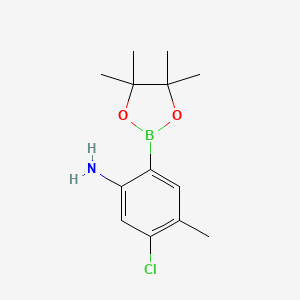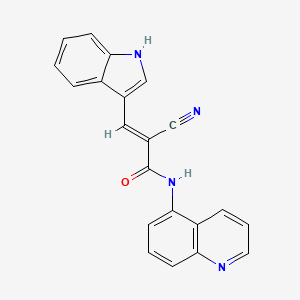
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide, also known as IQ-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the protein Dishevelled, which is involved in the activation of the Wnt/β-catenin signaling pathway. This binding prevents the activation of the pathway, leading to the inhibition of cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to improve bone density in animal models of osteoporosis.
实验室实验的优点和局限性
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. In addition, this compound has been shown to have high selectivity for the Wnt/β-catenin signaling pathway, which reduces the likelihood of off-target effects. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for the study of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide. One potential direction is the investigation of this compound as a therapeutic agent for various cancers. In addition, this compound has been shown to have potential therapeutic applications for osteoporosis and Alzheimer's disease, which could be further explored. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
合成方法
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves a multistep process that has been described in detail in scientific literature. The starting materials for the synthesis include 3-indolylacetonitrile and 2-chloro-3-quinolinecarboxaldehyde. The reaction involves the use of various reagents, including sodium methoxide, acetic acid, and triethylamine. The final product is obtained through a purification process that involves column chromatography.
科学研究应用
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-12-14(11-15-13-24-18-7-2-1-5-16(15)18)21(26)25-20-9-3-8-19-17(20)6-4-10-23-19/h1-11,13,24H,(H,25,26)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPAXYCSBMUFR-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

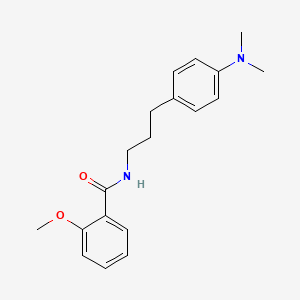
![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)
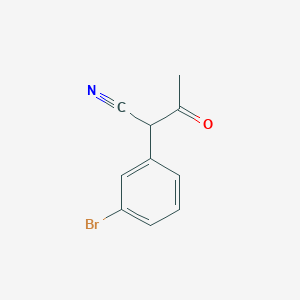

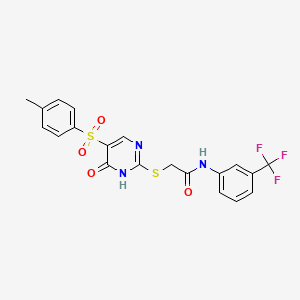
![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

